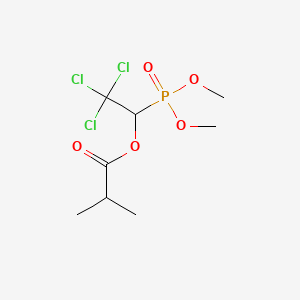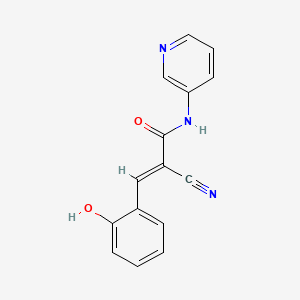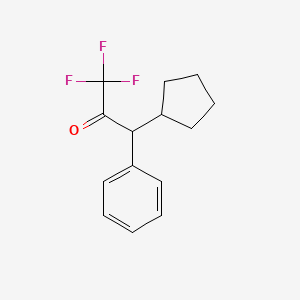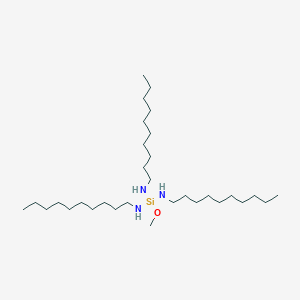
N,N',N''-Tris(decyl)-1-methoxysilanetriamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’,N’'-Tris(decyl)-1-methoxysilanetriamine is a chemical compound known for its unique structure and properties It is a silane derivative with three decyl groups and a methoxy group attached to a silanetriamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’,N’'-Tris(decyl)-1-methoxysilanetriamine typically involves the reaction of decylamine with a silane precursor. One common method is the reaction of decylamine with trimethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions, usually at elevated temperatures, to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N’,N’'-Tris(decyl)-1-methoxysilanetriamine may involve a continuous flow process to optimize yield and efficiency. The use of high-purity reagents and advanced purification techniques ensures the production of a high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N,N’,N’'-Tris(decyl)-1-methoxysilanetriamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.
Scientific Research Applications
N,N’,N’'-Tris(decyl)-1-methoxysilanetriamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other silane derivatives and as a reagent in various organic transformations.
Biology: The compound is studied for its potential use in drug delivery systems and as a biocompatible material.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a carrier for targeted drug delivery.
Industry: It is used in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N,N’,N’'-Tris(decyl)-1-methoxysilanetriamine involves its interaction with molecular targets through its silane and amine groups. These interactions can lead to the formation of stable complexes with various substrates, facilitating their transformation or stabilization. The exact pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
N,N,N-Tris(decyl)-1-decanaminium bromide: This compound shares a similar structure but differs in its functional groups and overall reactivity.
Tetrakis(decyl)ammonium bromide: Another related compound with similar applications but distinct chemical properties.
Uniqueness
N,N’,N’'-Tris(decyl)-1-methoxysilanetriamine is unique due to its combination of silane and amine functionalities, which provide it with a versatile reactivity profile. This makes it suitable for a wide range of applications, from material science to biomedical research.
Properties
CAS No. |
923561-07-3 |
|---|---|
Molecular Formula |
C31H69N3OSi |
Molecular Weight |
528.0 g/mol |
IUPAC Name |
N-[bis(decylamino)-methoxysilyl]decan-1-amine |
InChI |
InChI=1S/C31H69N3OSi/c1-5-8-11-14-17-20-23-26-29-32-36(35-4,33-30-27-24-21-18-15-12-9-6-2)34-31-28-25-22-19-16-13-10-7-3/h32-34H,5-31H2,1-4H3 |
InChI Key |
TWQRDNVYXVCUSO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN[Si](NCCCCCCCCCC)(NCCCCCCCCCC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


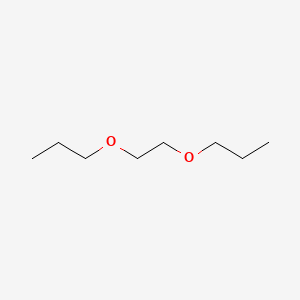
![Benzenesulfonamide, 3-[4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B14174557.png)
![Dipropyl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate](/img/structure/B14174559.png)
![N-[2-(4-Methoxyphenyl)ethyl]-3-methylbut-2-enamide](/img/structure/B14174567.png)
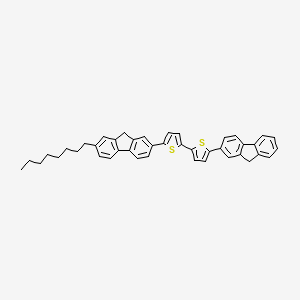
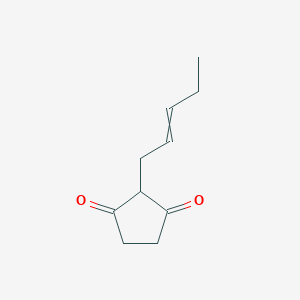
![5-Methoxy-2-methylbenzo[D]thiazole-6-carboxylic acid](/img/structure/B14174584.png)
![5-[(4-Nitrophenyl)methyl]pyridin-3-ol](/img/structure/B14174586.png)
![Methyl 4-[3-(6-methoxyquinolin-4-yl)-3-oxopropyl]-1-prop-2-ynylpiperidine-3-carboxylate](/img/structure/B14174592.png)


